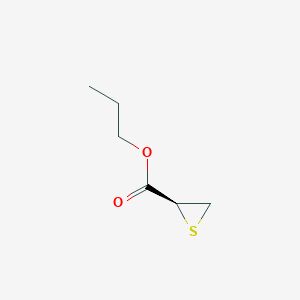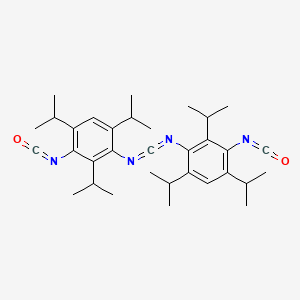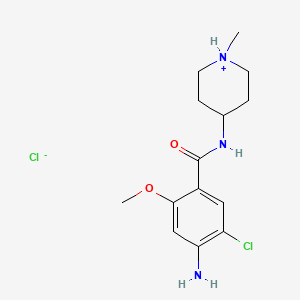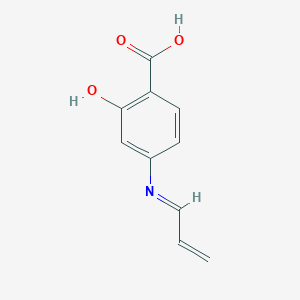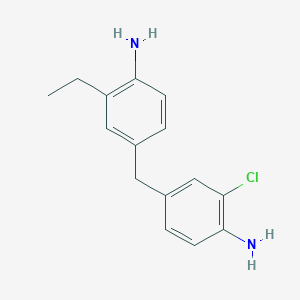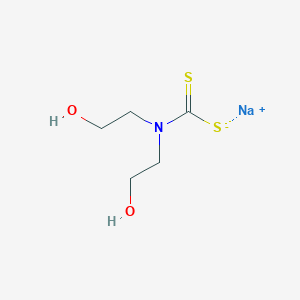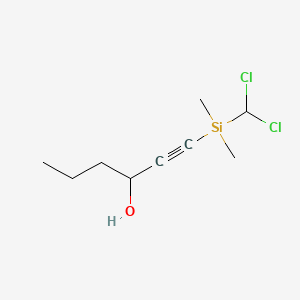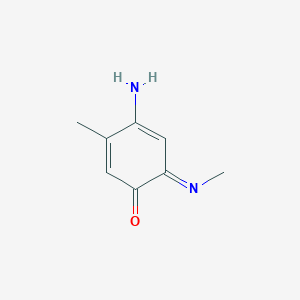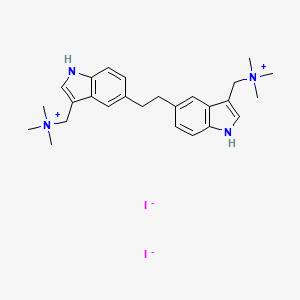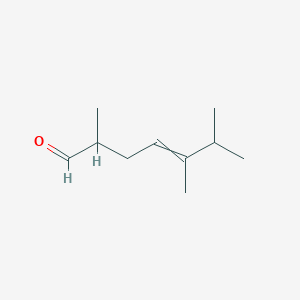
4-Heptenal, 2,5,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptenal, 2,5,6-trimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom within a hydrocarbon chain. This compound is known for its distinct structure, which includes three methyl groups attached to the heptenal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptenal, 2,5,6-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In industrial settings, the production of 4-Heptenal, 2,5,6-trimethyl- may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2,5,6-trimethylhept-4-enal, using a metal catalyst like palladium or platinum. This process allows for the selective reduction of the double bond while preserving the aldehyde functional group.
Chemical Reactions Analysis
Types of Reactions
4-Heptenal, 2,5,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: 2,5,6-Trimethylheptanoic acid
Reduction: 2,5,6-Trimethylheptanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-Heptenal, 2,5,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Heptenal, 2,5,6-trimethyl- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5,6-Trimethylhept-4-enal: A closely related compound with a similar structure but containing a double bond.
2,5,6-Trimethylheptanoic acid: The oxidized form of 4-Heptenal, 2,5,6-trimethyl-.
2,5,6-Trimethylheptanol: The reduced form of 4-Heptenal, 2,5,6-trimethyl-.
Uniqueness
4-Heptenal, 2,5,6-trimethyl- is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
82784-84-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,5,6-trimethylhept-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)10(4)6-5-9(3)7-11/h6-9H,5H2,1-4H3 |
InChI Key |
XHOFTJRCBBQRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CCC(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


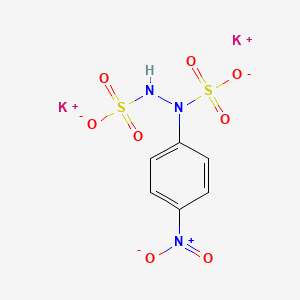
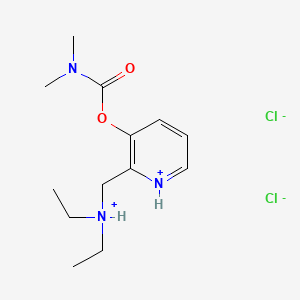
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)

